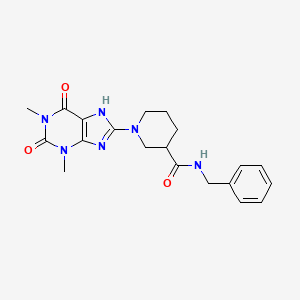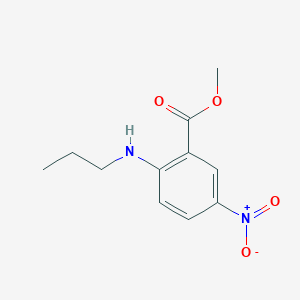![molecular formula C17H16N4O2 B10869515 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methylquinazolin-4(3H)-one](/img/structure/B10869515.png)
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHOXYBENZALDEHYDE 1-(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzaldehyde moiety and a quinazolinyl hydrazone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXYBENZALDEHYDE 1-(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZONE typically involves the condensation of 4-methoxybenzaldehyde with 3-methyl-4-oxo-3,4-dihydroquinazoline-2-hydrazone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-METHOXYBENZALDEHYDE 1-(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The methoxybenzaldehyde moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 1-(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazine.
Substitution: Formation of substituted derivatives such as 4-methoxy-3-nitrobenzaldehyde or 4-methoxybenzaldehyde derivatives with halogen substituents.
Aplicaciones Científicas De Investigación
4-METHOXYBENZALDEHYDE 1-(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-METHOXYBENZALDEHYDE 1-(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZONE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to inhibit certain enzymes and disrupt cellular processes is of particular interest.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzaldehyde: A simpler aldehyde with similar aromatic properties but lacking the quinazolinyl hydrazone group.
3-Hydroxy-4-methoxybenzaldehyde: Another aromatic aldehyde with a hydroxyl group, offering different reactivity and applications.
4-Methoxy-3-methylbenzaldehyde:
Uniqueness
4-METHOXYBENZALDEHYDE 1-(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZONE stands out due to its combination of functional groups, which imparts unique chemical properties and potential applications. The presence of both the methoxybenzaldehyde and quinazolinyl hydrazone moieties allows for diverse reactivity and interactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C17H16N4O2 |
|---|---|
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C17H16N4O2/c1-21-16(22)14-5-3-4-6-15(14)19-17(21)20-18-11-12-7-9-13(23-2)10-8-12/h3-11H,1-2H3,(H,19,20)/b18-11+ |
Clave InChI |
XHTRLODUNBVDMX-WOJGMQOQSA-N |
SMILES isomérico |
CN1C(=O)C2=CC=CC=C2N=C1N/N=C/C3=CC=C(C=C3)OC |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2N=C1NN=CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]phenyl}acetamide](/img/structure/B10869437.png)
![2-Chloro-1-{4-[5-(hydroxymethyl)-2-methyl-4-pyrimidinyl]piperidino}-1-propanone](/img/structure/B10869447.png)
![5-(2-Chlorophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10869455.png)
![12,12-dimethyl-4-prop-2-enyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10869469.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10869477.png)
![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10869481.png)
![4-[(4-Tert-butylphenoxy)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B10869487.png)


![N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B10869504.png)
![2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3',6'-dihydroxyspiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10869507.png)
![Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate](/img/structure/B10869512.png)
![2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10869525.png)
![N-[3-(4-Chlorophenyl)acryloyl]-N'-(2-methoxydibenzo[B,D]furan-3-YL)thiourea](/img/structure/B10869532.png)
